叔丁基(((叔丁氧羰基)氨基)(1H-吡唑-1-基)亚甲基)氨基甲酸酯

描述

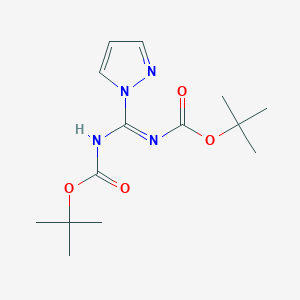

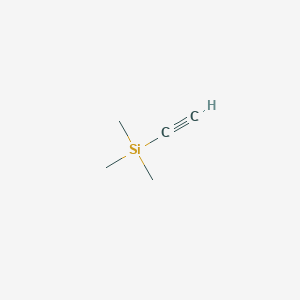

“tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate” is a chemical compound with the molecular formula C14H22N4O4 . It is also known by other names such as N,N’-Di-Boc-1H-pyrazole-1-carboxamidine, N,N-Bis-Boc-1-Guanylpyrazole, and N,N’-Di-Boc-1H-pyrazole-1-carboximidamide . The compound has a molecular weight of 310.35 g/mol .

Synthesis Analysis

The synthesis of this compound involves the use of sodium hydride in tetrahydrofuran at -5 - 0℃ for 1.5 hours. This is followed by the addition of a tetrahydrofuran solution of ditert-butyl dicarbonate while maintaining the temperature from -5°C to 0°C. After the reaction solution is stirred for 2 hours under reflux, acetic acid is added at room temperature, and the solvent is distilled off under reduced pressure until the amount of solution becomes approximately 150 ml .Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (NZ)-N-[[ (2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate . The InChI string and the InChIKey are also provided for further structural analysis .Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate. It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9, but not of CYP2D6 and CYP3A4 . The compound has a Log Po/w (iLOGP) of 3.15 .科学研究应用

Peptide Synthesis

This compound is used in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is a protective group used in the synthesis of peptides. It prevents unwanted side reactions, allowing for the synthesis of complex peptides in a controlled manner .

Synthesis of Antiprotozoal Barnesin Derivatives

N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin .

Synthesis of Ceftolozane Intermediate

This compound is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .

Synthesis of N-Boc-protected Anilines

tert-Butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the production of various pharmaceuticals and fine chemicals.

Synthesis of Tetrasubstituted Pyrroles

tert-Butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These compounds have various applications in medicinal chemistry and materials science.

Amino Acid Ionic Liquids (AAILs)

N,N’-Di-Boc-1H-pyrazole-1-carboxamidine can be used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These AAILs can be used as efficient reactants and reaction media in organic synthesis .

安全和危害

作用机制

Target of Action

It is known that this compound is used in the synthesis of various biochemical compounds , suggesting that its targets could be diverse and context-dependent.

Mode of Action

It is known to be involved in the synthesis of other compounds , indicating that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin . This suggests that it may be involved in the biochemical pathways related to the synthesis of this alkaloid.

Result of Action

Given its role in the synthesis of the bicyclic guanidine alkaloid (+)-monanchorin , it can be inferred that its action results in the formation of this alkaloid.

Action Environment

The action, efficacy, and stability of N,N’-Di-Boc-1H-pyrazole-1-carboxamidine are likely influenced by various environmental factors, including the conditions under which the chemical reactions it is involved in are carried out . These could include factors such as temperature, pH, and the presence of other compounds.

属性

IUPAC Name |

tert-butyl (NZ)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNFDHNZVTWZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423002 | |

| Record name | tert-Butyl [(Z)-[(tert-butoxycarbonyl)amino](1H-pyrazol-1-yl)methylidene]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate | |

CAS RN |

152120-54-2 | |

| Record name | tert-Butyl [(Z)-[(tert-butoxycarbonyl)amino](1H-pyrazol-1-yl)methylidene]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in peptide chemistry?

A: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a valuable precursor molecule used for the synthesis of alkylated guanidines. [, ] This is particularly important in peptide chemistry as it provides a route to modify the guanidine group present in arginine, the only amino acid naturally bearing this functional group.

Q2: How is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine used in the synthesis of modified peptides?

A: This compound acts as a "pre-modified" guanidine group carrier. [] The synthetic strategy involves reacting N,N'-Di-Boc-1H-pyrazole-1-carboxamidine with an orthogonally deprotected amine. This reaction transfers the pre-modified guanidine group to the target molecule, allowing for the incorporation of alkylated guanidines into peptide sequences.

Q3: Can you provide an example of where modifying the guanidine group in peptides is beneficial?

A: Research has shown that specific modifications to the guanidine group in RGD-binding integrin ligands can enhance selectivity towards particular integrin subtypes. [] For instance, this approach has been successful in modulating the binding preference between the αv and α5 integrin subtypes, highlighting its potential in developing targeted therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)